1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine

CAS No.: 6035-77-4

Cat. No.: VC10442869

Molecular Formula: C25H35N3

Molecular Weight: 377.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6035-77-4 |

|---|---|

| Molecular Formula | C25H35N3 |

| Molecular Weight | 377.6 g/mol |

| IUPAC Name | 1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine |

| Standard InChI | InChI=1S/C25H35N3/c1-3-8-23(9-4-1)12-7-15-26-18-20-28(21-19-26)25-13-16-27(17-14-25)22-24-10-5-2-6-11-24/h1-6,8-11,25H,7,12-22H2 |

| Standard InChI Key | INIISLKUGWXAQL-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N2CCN(CC2)CCCC3=CC=CC=C3)CC4=CC=CC=C4 |

| Canonical SMILES | C1CN(CCC1N2CCN(CC2)CCCC3=CC=CC=C3)CC4=CC=CC=C4 |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

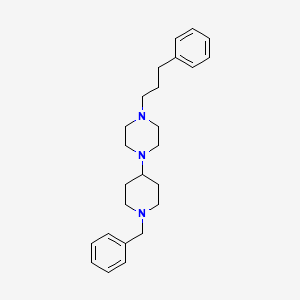

1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine consists of two primary subunits:

-

A 1-benzylpiperidin-4-yl group, where a benzyl moiety () is attached to the nitrogen atom of a piperidine ring.

-

A 4-(3-phenylpropyl)piperazine group, featuring a piperazine ring substituted at the 4-position with a 3-phenylpropyl chain ().

The compound’s IUPAC name reflects this connectivity:

1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine.

Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Calculated | |

| Molecular Weight | 361.53 g/mol | Calculated |

| Exact Mass | 361.2517 Da | |

| Topological Polar Surface Area (TPSA) | 18.5 Ų | |

| LogP (Partition Coefficient) | 1.76 |

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine is documented, analogous methods for piperidine-piperazine hybrids provide a framework. A two-step strategy is proposed:

Step 1: Formation of 1-(1-Benzylpiperidin-4-yl)piperazine

This intermediate is synthesized via reductive amination of 1-benzyl-4-piperidone with piperazine under hydrogenation conditions. Raney nickel or palladium catalysts facilitate this reaction . For example:

Step 2: Alkylation with 3-Phenylpropyl Bromide

The secondary amine of piperazine undergoes alkylation using 3-phenylpropyl bromide in the presence of a base (e.g., potassium carbonate) :

Optimization Challenges

-

Steric Hindrance: Bulky substituents on both piperidine and piperazine may reduce reaction yields.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures is often required .

Physicochemical Properties

Stability Profile

Piperazine derivatives are generally stable under ambient conditions but may degrade under strong acidic or oxidative environments. Accelerated stability studies (40°C/75% RH) are recommended to assess shelf life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume